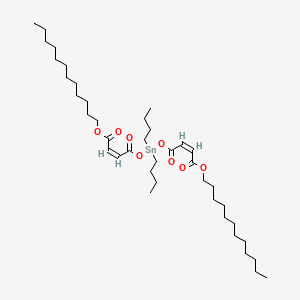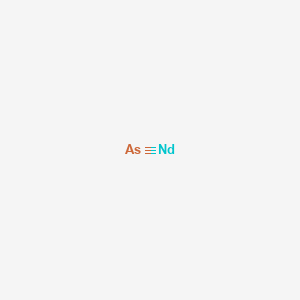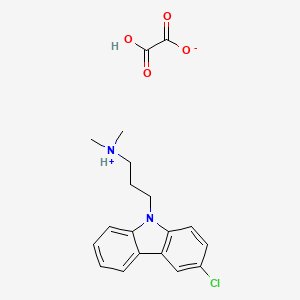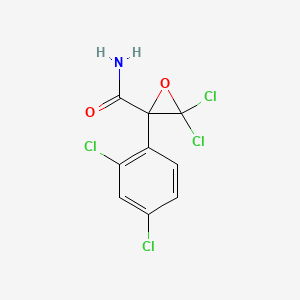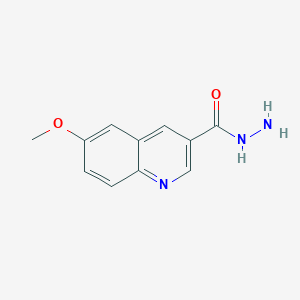
6-Methoxyquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carbohydrazide typically involves the reaction of 6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired carbohydrazide through the elimination of water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methoxyquinoline-3-carbohydrazide, particularly in its metal complex forms, involves the induction of oxidative stress in cancer cells. The compound interacts with cellular components to generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cancer cells. This redox imbalance disrupts cellular homeostasis, resulting in cell cycle arrest and cell death .
Comparaison Avec Des Composés Similaires
6-Methoxyquinoline: A precursor to 6-Methoxyquinoline-3-carbohydrazide, used in various chemical syntheses.
2-Chloro-6-methoxyquinoline-3-carbaldehyde: Another quinoline derivative with applications in the synthesis of complex molecules.
Quinolinyl-pyrazoles: Compounds with similar biological activities, used in the development of antimicrobial and anticancer agents.
Uniqueness: this compound stands out due to its specific structure, which allows for the formation of metal complexes with significant antitumor activity. Its ability to induce oxidative stress selectively in cancer cells makes it a unique and valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
6-methoxyquinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
Clé InChI |
RPEBNDYKAGHFRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CN=C2C=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


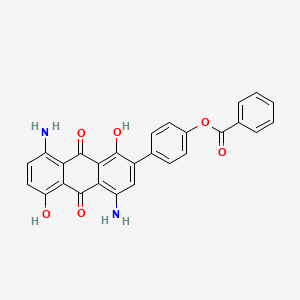

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)


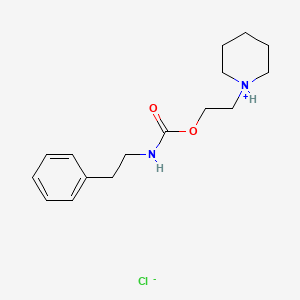

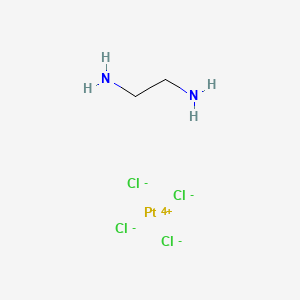
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

